1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride
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Overview
Description
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Mechanism of Action
Target of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have been studied for their potential role as antineuroinflammatory agents .
Mode of Action
It is known that thiqs can act as precursors for various alkaloids displaying multifarious biological activities . The reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .
Biochemical Pathways
It is known that thiqs have broad applications in asymmetric catalysis as chiral scaffolds . This suggests that they may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that the synthesis of thiq derivatives has been explored in recent years, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
It is known that thiqs have garnered significant attention due to their presence in various natural and non-natural compounds with intriguing biological properties .
Action Environment
It is known that the synthesis of thiq derivatives has been explored using various new and environmentally friendly methods .
Preparation Methods
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ketones under acidic conditions. For example, the Pomeranz–Fritsch cyclization can be used, where aniline reacts with an aldehyde in the presence of an acid catalyst to form the quinoline ring . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using zeolite catalysts or other advanced catalytic systems .
Chemical Reactions Analysis
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Scientific Research Applications
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: Quinoline derivatives are explored for their potential as antimalarial, anticancer, and antimicrobial agents.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Materials Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinoline: A simpler derivative with similar chemical properties but lacking the carboxylic acid group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a different substitution pattern on the quinoline ring.
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline: A derivative with methoxy groups that can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1,4-dimethyl-3,4-dihydro-2H-quinoline-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-7-13(2)11-9(8)4-3-5-10(11)12(14)15;/h3-5,8H,6-7H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYJJSWGXWJURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=C1C=CC=C2C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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